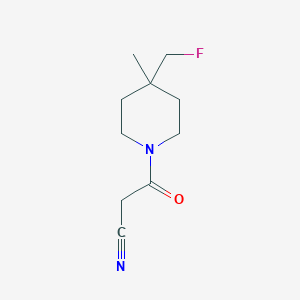![molecular formula C22H28O3 B15291637 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene CAS No. 2098-65-9](/img/structure/B15291637.png)
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a complex polycyclic aromatic hydrocarbon It is characterized by a cyclopropane ring fused to a cyclopentaphenanthrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene typically involves the cyclopropanation of phenanthrene derivatives. One common method includes the photochemical generation of allenylidenes from cyclopropanated phenanthrenes . This process involves the use of photolysis in olefin traps and benzene to afford the expected cyclopropane adducts of the corresponding allenylidenes.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Cyclopenta[def]phenanthrene: This compound is structurally similar and is used in the production of photoactive polymers.
Hexaphenylcyclopentadiene: Another related compound with applications in organic electronics.
Uniqueness
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is unique due to its cyclopropane ring fused to the cyclopentaphenanthrene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2098-65-9 |
|---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
HEQOAVAMLQHQHC-BCJMKXOLSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


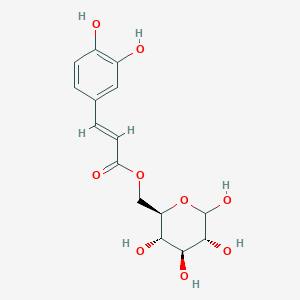
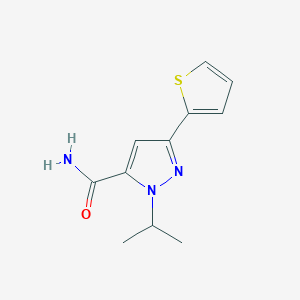
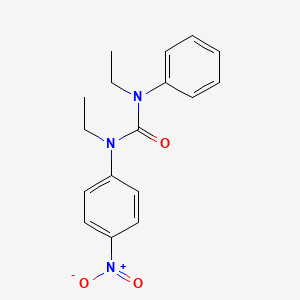
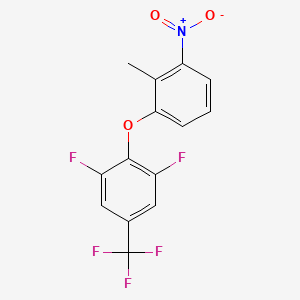

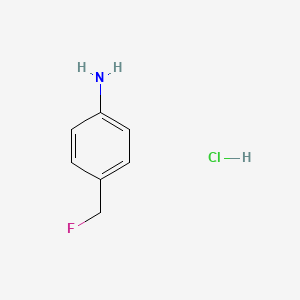



![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)


